molecular formula C129H230N36O29S B13383534 H-DL-Ala-DL-Ala-DL-Val-DL-Ala-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Val-DL-Leu-DL-Leu-DL-Ala-DL-Leu-DL-Leu-DL-Ala-DL-Pro-DL-Val-DL-Gln-DL-Arg-DL-Lys-DL-Arg-DL-Gln-DL-Lys-DL-Leu-DL-Met-DL-Pro-OH

H-DL-Ala-DL-Ala-DL-Val-DL-Ala-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Val-DL-Leu-DL-Leu-DL-Ala-DL-Leu-DL-Leu-DL-Ala-DL-Pro-DL-Val-DL-Gln-DL-Arg-DL-Lys-DL-Arg-DL-Gln-DL-Lys-DL-Leu-DL-Met-DL-Pro-OH

Cat. No.: B13383534
M. Wt: 2781.5 g/mol
InChI Key: FAWLNURBQMTKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

SN50 is synthesized through peptide synthesis techniques. The compound is derived from the nuclear localization sequence of NF-κB, making it a synthetic peptide . The synthesis involves the sequential addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS) methods. The reaction conditions include the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of SN50 involves large-scale peptide synthesis using automated peptide synthesizers. These machines can produce large quantities of the peptide with high purity. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

SN50 primarily undergoes peptide bond formation reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions as it is a stable peptide compound.

Common Reagents and Conditions

The synthesis of SN50 involves the use of amino acid derivatives, coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt), and protecting groups such as fluorenylmethyloxycarbonyl (Fmoc) to protect the amino groups during the synthesis .

Major Products Formed

The major product formed during the synthesis of SN50 is the peptide itself. The final product is purified to remove any side products or impurities that may have formed during the synthesis process .

Mechanism of Action

SN50 exerts its effects by inhibiting the translocation of NF-κB from the cytoplasm to the nucleus. NF-κB is normally held in the cytoplasm by an inhibitor protein called IκB. Upon activation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. SN50 inhibits this translocation process, thereby preventing NF-κB from activating its target genes .

Comparison with Similar Compounds

SN50 is unique in its ability to specifically inhibit the translocation of NF-κB. Similar compounds include:

SN50 stands out due to its specific mechanism of action and its effectiveness in various research applications.

Properties

Molecular Formula

C129H230N36O29S

Molecular Weight

2781.5 g/mol

IUPAC Name

1-[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[6-amino-2-[[2-[[5-amino-2-[[2-[[1-[2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[1-[2-[[2-[2-[[2-[2-(2-aminopropanoylamino)propanoylamino]-3-methylbutanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C129H230N36O29S/c1-64(2)57-87(156-117(183)92(62-69(11)12)158-123(189)100(72(17)18)161-106(172)78(25)143-119(185)94-41-35-54-164(94)126(192)93(63-70(13)14)159-118(184)90(60-67(7)8)154-104(170)76(23)144-121(187)99(71(15)16)160-105(171)77(24)141-102(168)74(21)132)113(179)142-75(22)103(169)153-89(59-66(5)6)116(182)157-88(58-65(3)4)114(180)145-79(26)124(190)163-53-34-42-95(163)120(186)162-101(73(19)20)122(188)151-85(45-47-98(134)167)112(178)149-82(39-32-51-139-128(135)136)108(174)146-80(37-28-30-49-130)107(173)148-83(40-33-52-140-129(137)138)109(175)150-84(44-46-97(133)166)111(177)147-81(38-29-31-50-131)110(176)155-91(61-68(9)10)115(181)152-86(48-56-195-27)125(191)165-55-36-43-96(165)127(193)194/h64-96,99-101H,28-63,130-132H2,1-27H3,(H2,133,166)(H2,134,167)(H,141,168)(H,142,179)(H,143,185)(H,144,187)(H,145,180)(H,146,174)(H,147,177)(H,148,173)(H,149,178)(H,150,175)(H,151,188)(H,152,181)(H,153,169)(H,154,170)(H,155,176)(H,156,183)(H,157,182)(H,158,189)(H,159,184)(H,160,171)(H,161,172)(H,162,186)(H,193,194)(H4,135,136,139)(H4,137,138,140)

InChI Key

FAWLNURBQMTKEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.